molecular formula C12H16N2O3 B5468374 4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid

4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid

Cat. No.: B5468374
M. Wt: 236.27 g/mol
InChI Key: UKNVAXBNQYIIMQ-UHFFFAOYSA-N
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Description

4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C11H14N2O3 It is a derivative of benzoic acid, featuring a methyl group at the fourth position and a propylamino carbonyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid typically involves the following steps:

    Nitration: The starting material, 4-methylbenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The amino group is acylated with propyl isocyanate to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: 4-carboxy-3-{[(propylamino)carbonyl]amino}benzoic acid.

    Reduction: 4-methyl-3-{[(propylamino)hydroxy]amino}benzoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets. The propylamino carbonyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzoic acid: Lacks the propylamino carbonyl group, making it less versatile in terms of chemical reactivity.

    3-{[(propylamino)carbonyl]amino}benzoic acid: Lacks the methyl group, which may affect its biological activity and chemical properties.

    4-methyl-3-aminobenzoic acid: Lacks the propylamino carbonyl group, resulting in different reactivity and applications.

Uniqueness

4-methyl-3-{[(propylamino)carbonyl]amino}benzoic acid is unique due to the presence of both the methyl and propylamino carbonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-3-(propylcarbamoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-3-6-13-12(17)14-10-7-9(11(15)16)5-4-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNVAXBNQYIIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=CC(=C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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